molecular formula C7H5N3O B097794 2-(Pyridin-3-yl)-1,3,4-oxadiazole CAS No. 18160-05-9

2-(Pyridin-3-yl)-1,3,4-oxadiazole

Cat. No. B097794
CAS RN: 18160-05-9
M. Wt: 147.13 g/mol
InChI Key: WKTRMACWCCVROF-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-yl)-1,3,4-oxadiazole” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound where one carbon atom is replaced by a nitrogen atom . It’s part of a class of compounds that have shown a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyridin-3-yl compounds has been studied extensively. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .

Scientific Research Applications

1. Structural Analysis and Biological Activity

2-(Pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole has been synthesized and structurally analyzed using X-ray diffraction and other techniques. It showed significant activity against Pythium ultimum, indicating potential agricultural applications (Shen et al., 2018).

2. Anticancer Applications

Substituted 1,3,4-oxadiazolyl tetrahydropyridines, including 2-(Pyridin-3-yl)-1,3,4-oxadiazole derivatives, were synthesized and evaluated for anticancer activities. These compounds displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting their potential use in cancer therapy (Redda & Gangapuram, 2007).

3. Synthesis and Bioactivity in Agriculture

A study on the synthesis of pyridine containing 1,3,4-oxadiazole derivatives, including 2-(Pyridin-3-yl)-1,3,4-oxadiazole, showed that these compounds had no fungicidal activity but exhibited growth inhibition against certain plants like Echinochloa crusgalli and Brassica napus (Zhi, 2004).

4. Electronic Applications in OLEDs

3,3″-bis(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-1,1':3',1″-terphenyl (3PyOXD) was synthesized as part of a study on electron-transporting/exciton-blocking materials for organic light-emitting diodes (OLEDs). This compound, among others, showed high efficiency and reduced driving voltages in OLEDs, highlighting its utility in electronic applications (Shih et al., 2015).

5. Antimicrobial Activity

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a derivative of 2-(Pyridin-3-yl)-1,3,4-oxadiazole, showed significant antimicrobial activity. It was synthesized and evaluated, showing a minimum inhibitory concentration (MIC) in the range of 30.2 - 43.2 μg cm-3, suggesting its potential in antimicrobial applications (Salimon et al., 2011).

6. Anti-ovarian Cancer Activity

Coordination polymers constructed using 2-(pyridin-3-yl)-5-(quinolin-2-yl)-1,3,4-oxadiazole and related compounds were studied for their anti-ovarian cancer activity. They were found to be effective in inhibiting the proliferation of ovarian cancer cells, highlighting their potential therapeutic application (Yang et al., 2021).

properties

IUPAC Name

2-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTRMACWCCVROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984428
Record name 3-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)-1,3,4-oxadiazole

CAS RN

65943-95-5
Record name 3-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Jin, Y Ji, T Wang, Y Sun, Y Li, G Zhu… - … Section C: Structural …, 2019 - scripts.iucr.org
A new asymmetric ligand, 5-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(pyridin-3-yl)-1,3,4-oxadiazole (L5), which contains two oxadiazole rings, was synthesized and …
Number of citations: 2 scripts.iucr.org
B Vishwanathan, BM Gurupadayya… - Int J Pharm Pharm …, 2014 - researchgate.net
Objective: In the present study, a series of novel 1, 3, 4-oxadiazole derivatives (3a-3q) were designed, synthesized and evaluated for antioxidant and anti-inflammatory activities. …
Number of citations: 10 www.researchgate.net
B Vishwanathan, BM Gurupadayya - World Journal of …, 2015 - wjpsonline.com
The currently available medication for management of arterial thromboembolism (ATE) disorders by antithrombotic therapy highlights its lacunae due to recurrent ATE episodes and …
Number of citations: 3 wjpsonline.com
B VISHWANATHAN, BM GURUPADAYYA - researchgate.net
Objective: The present medication for the management of arterial thromboembolism (ATE) disorders by anticoagulant therapy highlights its lacunae due to recurrent ATE episodes and …
Number of citations: 0 www.researchgate.net
S Rapolu, M Alla, VR Bommena, R Murthy… - European journal of …, 2013 - Elsevier
A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles were efficiently synthesized by oxidative cyclisation of N′-benzylidene-(1H-indol-3-yl)alkane hydrazides using di(…
Number of citations: 55 www.sciencedirect.com
F Grande, G Giancotti, G Ioele, MA Occhiuzzi… - European journal of …, 2017 - Elsevier
CXCR4 (CXC Chemokine Receptor type 4) and its natural ligand SDF-1α (Stromal-Derived-Factor-1α) are involved in a number of physiological and pathological processes including …
Number of citations: 45 www.sciencedirect.com
G Kumar, G Kumar, R Gupta - Inorganic Chemistry Frontiers, 2021 - pubs.rsc.org
A pyridyl group, one of the most ubiquitous functionalities, has been widely used by researchers working at the forefront of framework materials such as coordination polymers (CPs) …
Number of citations: 17 pubs.rsc.org
X Zhang, J Maddock, TM Nenoff, MA Denecke… - Chemical Society …, 2022 - pubs.rsc.org
Nuclear power will continue to provide energy for the foreseeable future, but it can pose significant challenges in terms of the disposal of waste and potential release of untreated …
Number of citations: 141 pubs.rsc.org
AV Aksenov, V Khamraev, NA Aksenov, NK Kirilov… - RSC …, 2019 - pubs.rsc.org
A novel methodology for general and chemoselective preparation of non-symmetric 1,3,4-oxadiazoles is developed. This unusual reaction proceeds via polyphosphoric acid-assisted …
Number of citations: 29 pubs.rsc.org

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